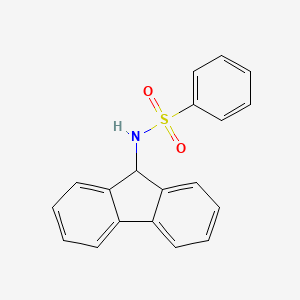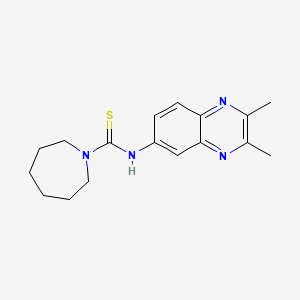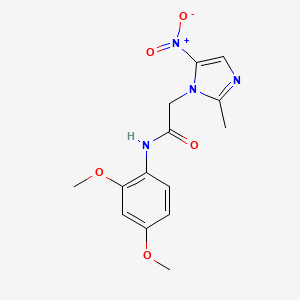![molecular formula C19H20N2O3 B5768264 N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI belongs to the indole family of compounds and is structurally similar to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Wirkmechanismus
The mechanism of action of NBFI is not fully understood. However, it has been suggested that NBFI acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin, NBFI may have anti-depressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that NBFI has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. NBFI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, NBFI has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NBFI in lab experiments is its high selectivity and specificity. NBFI has been shown to selectively target serotonin reuptake, making it a valuable tool for studying the role of serotonin in various biological processes. However, one of the limitations of using NBFI is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on NBFI. One area of research is the development of more efficient synthesis methods for NBFI. Another area of research is the investigation of NBFI's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of NBFI and its potential therapeutic applications in various scientific research fields.
Conclusion
In conclusion, NBFI is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBFI exhibits anti-inflammatory, anti-cancer, and anti-depressant properties and has been studied for its potential as a treatment for neurodegenerative diseases. While NBFI has advantages in lab experiments due to its high selectivity and specificity, its low solubility in water may limit its use in certain experiments. Future research on NBFI should focus on the development of more efficient synthesis methods and the investigation of its potential therapeutic applications.
Synthesemethoden
NBFI can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction of 2-furoic acid with tert-butylamine to form N-tert-butyl-2-furoamide. This intermediate is then reacted with indole-3-acetic acid to form N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
NBFI has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. NBFI has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-(furan-2-carbonyl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,3)20-17(22)12-21-11-14(13-7-4-5-8-15(13)21)18(23)16-9-6-10-24-16/h4-11H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZFVCSIQHKYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)
![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)
![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)



![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)